

An In-Depth Technical Guide to 2-Cyclopropylbenzoic Acid (CAS 3158-74-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropylbenzoic acid

Cat. No.: B1362169

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylbenzoic acid, with the CAS number 3158-74-5, is an aromatic carboxylic acid characterized by the presence of a cyclopropyl group at the ortho position of the benzoic acid scaffold.^[1] This seemingly simple molecule has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring, a small, rigid, and sp^3 -hybridized carbocycle, into drug candidates can offer substantial benefits. These advantages include enhanced metabolic stability, increased potency, and improved pharmacokinetic properties.^{[2][3]} This technical guide provides a comprehensive overview of **2-cyclopropylbenzoic acid**, including its chemical and physical properties, synthesis, spectral characterization, and its emerging role as a valuable building block in the development of novel therapeutics.

Chemical and Physical Properties

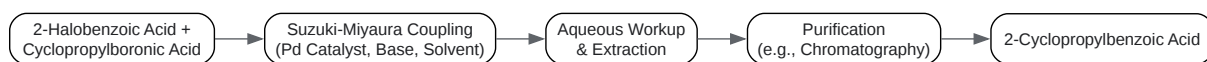
A summary of the key chemical and physical properties of **2-cyclopropylbenzoic acid** is presented in the table below.

Property	Value	Reference
CAS Number	3158-74-5	[4]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[4][5]
Molecular Weight	162.19 g/mol	[3]
Appearance	Solid	[4]
Purity	Typically ≥95%	[4]
InChI	InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)	[4][5]
InChI Key	NEWMOJFYPOJQIR-UHFFFAOYSA-N	[4][5]
SMILES	C1CC1C2=CC=CC=C2C(=O)O	[5]

Synthesis of 2-Cyclopropylbenzoic Acid

A robust and widely applicable method for the synthesis of **2-cyclopropylbenzoic acid** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, a 2-halobenzoic acid (such as 2-bromobenzoic acid or 2-iodobenzoic acid) is coupled with cyclopropylboronic acid.[6][7]

The general workflow for this synthesis is depicted in the following diagram:



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-cyclopropylbenzoic acid**.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of **2-cyclopropylbenzoic acid** via a Suzuki-Miyaura coupling reaction.

Materials:

- 2-Bromobenzoic acid
- Cyclopropylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tricyclohexylphosphine (PCy_3) or other suitable phosphine ligand
- Potassium phosphate (K_3PO_4) or another suitable base
- Toluene and water (solvents)
- Ethyl acetate (for extraction)
- Magnesium sulfate (for drying)
- Silica gel (for chromatography)

Procedure:

- To a reaction vessel, add 2-bromobenzoic acid (1.0 equivalent), cyclopropylboronic acid (1.1 to 1.5 equivalents), and a suitable base such as potassium phosphate (2.0 to 3.0 equivalents).
- Add the palladium catalyst, for instance, a combination of palladium(II) acetate (e.g., 2-5 mol%) and a phosphine ligand like tricyclohexylphosphine (e.g., 4-10 mol%).^[6]
- Add a suitable solvent system, often a mixture of an organic solvent like toluene and water.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

- Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by adding water and an organic solvent like ethyl acetate. Separate the organic layer.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **2-cyclopropylbenzoic acid**.

Spectral Characterization

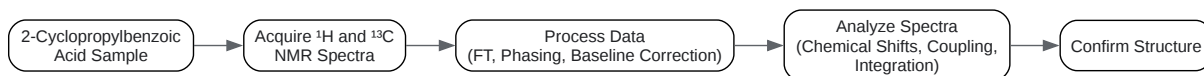
The structural confirmation of **2-cyclopropylbenzoic acid** is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **2-cyclopropylbenzoic acid** is expected to show characteristic signals for the aromatic protons and the protons of the cyclopropyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns indicative of the ortho-substitution. The cyclopropyl protons will be found in the upfield region, with the methine proton appearing as a multiplet and the methylene protons also as multiplets.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (δ > 170 ppm), the aromatic carbons (δ 120-150 ppm), and the carbons of the cyclopropyl ring in the upfield region.

A general workflow for the analysis of NMR spectra is outlined below:



[Click to download full resolution via product page](#)

A general workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

The IR spectrum of **2-cyclopropylbenzoic acid** will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm^{-1} . A strong C=O stretching vibration for the carbonyl group will appear around 1700 cm^{-1} . C-H stretching vibrations for the aromatic and cyclopropyl groups will be present around 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **2-cyclopropylbenzoic acid**, the molecular ion peak (M^+) would be expected at m/z 162. Predicted mass spectrometry data for common adducts are presented in the table below.^[5]

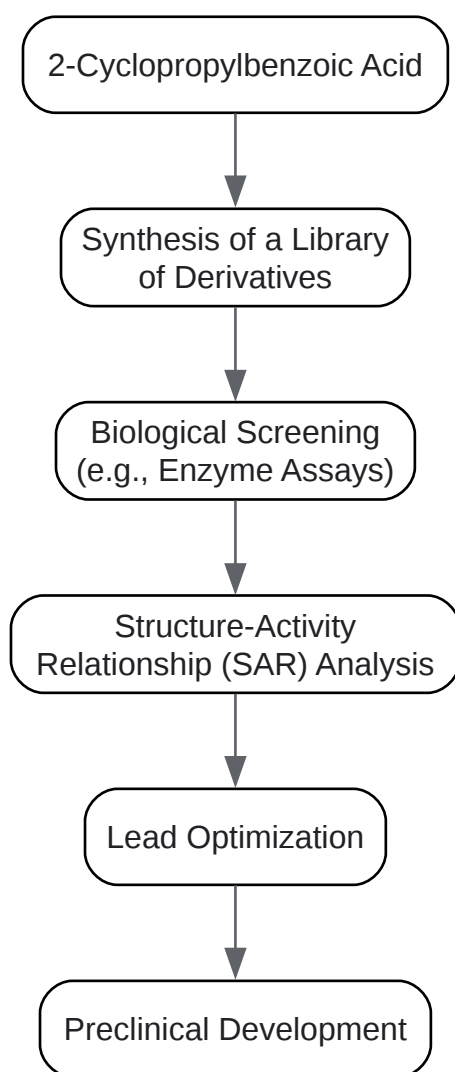
Adduct	m/z
$[M+H]^+$	163.07536
$[M+Na]^+$	185.05730
$[M-H]^-$	161.06080

Role in Drug Discovery and Development

2-Cyclopropylbenzoic acid serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl moiety is a bioisostere for other groups and can impart favorable properties to a drug candidate.^[1] Benzoic acid and its derivatives are versatile intermediates in the pharmaceutical industry, used in the synthesis of a wide range of active pharmaceutical ingredients (APIs).^{[8][9][10]}

Derivatives of cyclopropyl-containing aromatic compounds have been investigated for a variety of biological activities, including as inhibitors of receptor tyrosine kinases such as VEGFR-2.[3] The rigid nature of the cyclopropyl group can help to lock the molecule into a specific conformation that is favorable for binding to the active site of a biological target.

The general process of utilizing a building block like **2-cyclopropylbenzoic acid** in a drug discovery program is illustrated in the following diagram:



[Click to download full resolution via product page](#)

A simplified workflow for drug discovery using a building block.

While specific biological activity data for **2-cyclopropylbenzoic acid** itself is not extensively reported in the public domain, its utility as a synthetic intermediate suggests its incorporation

into molecules targeting a range of biological pathways. Further research into the pharmacological profile of its derivatives is warranted.

Conclusion

2-Cyclopropylbenzoic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. The presence of the cyclopropyl group offers the potential to enhance the pharmacological properties of derivative compounds. This technical guide provides a foundational understanding of the properties, synthesis, and potential applications of **2-cyclopropylbenzoic acid**, intended to support researchers and scientists in the development of new and improved therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Cyclopropylbenzoic acid | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - 2-cyclopropylbenzoic acid (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 6. audreyli.com [audreyli.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. preprints.org [preprints.org]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Cyclopropylbenzoic Acid (CAS 3158-74-5)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362169#2-cyclopropylbenzoic-acid-cas-number-3158-74-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com